MAO-B Substrate Selectivity: Kinetic Comparison with MAO-A in Rat Liver Mitochondria
E-Cinnamylamine is readily oxidized by MAO-B but shows substantially lower activity with MAO-A, demonstrating isoform selectivity critical for assay development and inhibitor design [1]. The kinetic parameters establish a clear quantitative baseline absent for non-amine cinnamyl derivatives.
| Evidence Dimension | Enzyme kinetics (Km and Vmax) |
|---|---|
| Target Compound Data | MAO-B: Km 0.025 mM, Vmax 3.9 nmol/min/mg; MAO-A: Km 0.026 mM, Vmax 0.85 nmol/min/mg |
| Comparator Or Baseline | MAO-A from the same rat liver mitochondrial preparation |
| Quantified Difference | 4.6-fold higher Vmax for MAO-B vs. MAO-A (3.9 / 0.85); Km values nearly identical |
| Conditions | Rat liver mitochondrial MAO preparations; spectrophotometric detection of cinnamaldehyde product at 290 nm |
Why This Matters
The 4.6-fold Vmax difference enables selective MAO-B activity detection and distinguishes cinnamylamine from non-selective amine substrates, directly impacting assay design and reagent selection.
- [1] Williams CH, Lawson J, Backwell FR. Oxidation of 3-amino-1-phenylprop-1-enes by monoamine oxidase and their use in a continuous assay of the enzyme. Biochem J. 1988 Dec 15;256(3):911-5. doi:10.1042/bj2560911. PMID: 3223960; PMCID: PMC1135502. View Source
